molecular formula C10H9FO B12070390 2-Ethoxy-1-ethynyl-3-fluoro-benzene

2-Ethoxy-1-ethynyl-3-fluoro-benzene

Cat. No.: B12070390
M. Wt: 164.18 g/mol
InChI Key: XHNOVLHXQUGLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1-ethynyl-3-fluoro-benzene is a substituted benzene derivative featuring three distinct functional groups: an ethoxy group (-OCH₂CH₃) at position 2, an ethynyl group (-C≡CH) at position 1, and a fluorine atom at position 3. This compound combines aromaticity with electron-withdrawing (fluoro) and electron-donating (ethoxy) substituents, alongside a reactive ethynyl moiety.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

2-ethoxy-1-ethynyl-3-fluorobenzene

InChI

InChI=1S/C10H9FO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h1,5-7H,4H2,2H3

InChI Key

XHNOVLHXQUGLQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1F)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-ethynyl-3-fluoro-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has a fluoro substituent.

    Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction, where an ethoxide ion reacts with the benzene derivative.

Industrial Production Methods

Industrial production of 2-Ethoxy-1-ethynyl-3-fluoro-benzene would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-ethynyl-3-fluoro-benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

    Nucleophilic Substitution: The ethoxy group can be a site for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

    Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative of 2-Ethoxy-1-ethynyl-3-fluoro-benzene.

Scientific Research Applications

2-Ethoxy-1-ethynyl-3-fluoro-benzene has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure may make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It can be used in the development of new materials with unique properties, such as polymers or liquid crystals.

    Fluorescent Probes: Due to its fluorine content, it can be used in the design of fluorescent probes for imaging and sensing applications.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-ethynyl-3-fluoro-benzene depends on its specific application

    Binding to Receptors: It can bind to specific receptors or enzymes, altering their activity.

    Electron Donor-Acceptor Interactions: The ethynyl and fluoro groups can participate in electron donor-acceptor interactions, affecting the compound’s reactivity and interactions with other molecules.

    Fluorescence: The presence of the fluoro group can enhance the compound’s fluorescence properties, making it useful in imaging applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Ethoxy-1-ethynyl-3-fluoro-benzene with key analogs based on substituent patterns, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Functional Groups Molecular Formula (Estimated) Key Properties/Applications References
2-Ethoxy-1-ethynyl-3-fluoro-benzene 1: Ethynyl, 2: Ethoxy, 3: Fluoro Alkyne, Ether, Halide C₁₀H₉FO Hypothesized use in click chemistry, agrochemical intermediates
2-Ethenyl-1,3-difluorobenzene 1,3: Fluoro, 2: Ethenyl Alkene, Halide C₈H₆F₂ Organic synthesis, polymer precursors
2-Fluorophenol 2: Fluoro, 1: Hydroxyl Phenol, Halide C₆H₅FO Pharmaceutical intermediates
Etofenprox Ethoxyphenyl, phenoxy groups Ether, Benzene derivatives C₂₅H₂₈O₃ Pesticide (mosquito control)

Key Comparative Insights:

Substituent Effects on Reactivity: The ethynyl group in the target compound introduces sp-hybridized carbon reactivity, enabling click chemistry or Sonogashira coupling, unlike the ethenyl group in 2-ethenyl-1,3-difluorobenzene, which is less reactive in cycloadditions .

Electronic and Steric Profiles :

  • The ethoxy group at position 2 provides steric bulk and electron-donating effects, contrasting with etofenprox’s ethoxyphenyl groups, which enhance pesticidal activity by modulating lipophilicity .
  • The combined presence of ethoxy (electron-donating) and fluoro (electron-withdrawing) groups creates a polarized aromatic system, likely influencing solubility and intermolecular interactions.

Applications: While 2-ethenyl-1,3-difluorobenzene is used in polymer synthesis , the target compound’s ethynyl group may make it more suitable for metal-catalyzed cross-couplings or bioconjugation. Fluorinated aromatics like 2-fluorophenol are pivotal in drug design; the target’s fluorine and ethynyl groups could position it as a bioactive scaffold .

Research Findings and Limitations

  • Synthetic Challenges : The ethynyl group’s sensitivity to oxidation or polymerization necessitates inert conditions, as seen in handling similar alkynes .
  • Thermodynamic Stability : Fluorine’s electronegativity may stabilize the ring against electrophilic attack, but the ethoxy group’s steric demand could hinder certain reactions.
  • Data Gaps : Direct experimental data (e.g., melting points, spectroscopic profiles) for the target compound are absent in the evidence, requiring extrapolation from analogs.

Biological Activity

2-Ethoxy-1-ethynyl-3-fluoro-benzene is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

The molecular formula of 2-Ethoxy-1-ethynyl-3-fluoro-benzene is C10H9FO, with a molecular weight of 164.18 g/mol. Its structure includes an ethoxy group, an ethynyl group, and a fluorine atom attached to a benzene ring, which contributes to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
IUPAC Name2-ethoxy-1-ethynyl-3-fluorobenzene
InChIInChI=1S/C10H9FO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h1,5-7H,4H2,2H3
InChI KeyXHNOVLHXQUGLQY-UHFFFAOYSA-N
Canonical SMILESCCOC1=C(C=CC=C1F)C#C

Synthesis

The synthesis of 2-Ethoxy-1-ethynyl-3-fluoro-benzene typically involves the following steps:

  • Starting Materials : A fluoro-substituted benzene derivative.
  • Ethoxylation : Introduction of the ethoxy group through nucleophilic substitution.
  • Purification : Utilization of chromatography techniques to obtain pure compounds.

Biological Activity

Research indicates that 2-Ethoxy-1-ethynyl-3-fluoro-benzene exhibits several biological activities, particularly in the context of drug development and materials science.

The biological effects are attributed to:

  • Binding to Receptors : The compound can interact with specific receptors or enzymes, modulating their activity.
  • Electron Donor-Acceptor Interactions : The presence of ethynyl and fluoro groups enhances its reactivity and interaction with other biomolecules.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of 2-Ethoxy-1-ethynyl compounds exhibited significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Fluorescent Probes : Due to its fluorine content, this compound has been explored as a fluorescent probe in imaging applications. Its fluorescence properties allow for effective visualization in biological systems.
  • Pharmaceutical Applications : Research has shown that compounds similar to 2-Ethoxy-1-ethynyl-3-fluoro-benzene have been evaluated for their efficacy in models of depression and cognitive disorders, highlighting their potential as therapeutic agents .

Research Findings

Recent studies have focused on the synthesis and characterization of 2-Ethoxy-1-ethynyl derivatives, revealing their potential in various fields:

Table: Summary of Biological Activities

Activity TypeFindings
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
FluorescenceEffective as a fluorescent probe for biological imaging
CNS PenetrationDemonstrated efficacy in models related to depression

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.